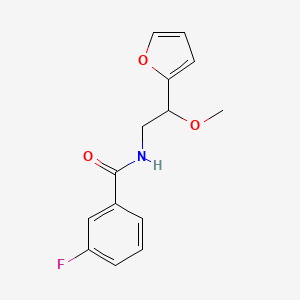

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Description

3-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a fluorinated benzamide derivative featuring a furan-2-yl moiety and a methoxyethylamine side chain. The fluorine atom at the meta position on the benzamide ring and the furan-methoxyethyl group likely influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name |

3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWQUZIINNSGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the fluorination of a benzamide precursor, followed by the introduction of the furan-2-yl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Fluorine Position: The meta-fluorine in the target compound contrasts with para- or ortho-fluorinated analogs (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide in ). In N-(2,3-Difluorophenyl)-2-fluorobenzamide (), multiple fluorine atoms enhance lipophilicity and influence crystal packing via F···H-N interactions .

Heterocyclic Moieties :

- Side Chain Variations: The methoxyethylamine side chain differs from the hydroxyethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () or the morpholino group in 3n (). Methoxy groups generally increase lipophilicity and may reduce hydrogen-bonding capacity compared to hydroxyl groups .

Crystallographic and Computational Insights

Crystal Packing :

DFT and Hirshfeld Analysis :

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Table 2: Pharmacological Targets of Fluorinated Benzamides

Biological Activity

3-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The compound features a benzamide core substituted with a fluorine atom and a furan ring, which may influence its reactivity and interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, impacting various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in metabolic processes.

- Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest the compound may reduce inflammation markers.

- Anticancer Activity : Investigations into its cytotoxic effects against various cancer cell lines have shown promising results.

- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, suggesting potential relevance in treating neurodegenerative disorders.

Study 1: Enzyme Inhibition

A study focused on the synthesis and evaluation of related benzamide derivatives indicated that compounds with similar structures exhibited significant inhibition of cholinesterases, which are critical in neurodegenerative disease mechanisms. The study utilized Ellman's spectrophotometric method to determine IC50 values, revealing that the presence of specific functional groups substantially enhanced inhibitory effects .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of this compound revealed a decrease in pro-inflammatory cytokines in treated cells compared to controls. This suggests potential therapeutic applications in inflammatory diseases .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.